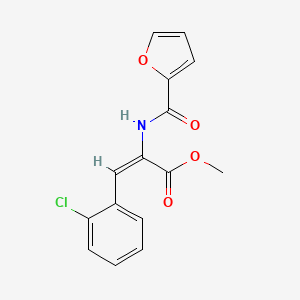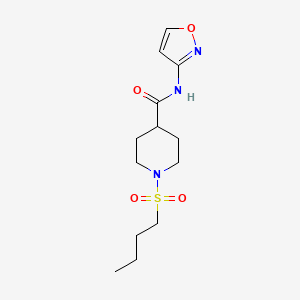![molecular formula C20H21N5O2 B5463024 1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5463024.png)
1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative and is known for its unique chemical structure, which makes it a promising candidate for drug development and other scientific research applications.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. This leads to a disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine can have a range of biochemical and physiological effects depending on the application. In medicine, this compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been shown to have potential neuroprotective effects. In agriculture, this compound has been shown to have insecticidal properties and can be used to control pests. In material science, this compound has been shown to have potential applications in organic electronics and as a building block for the synthesis of other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development and other scientific research applications. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine has a range of potential applications in various fields, and there are several future directions for research in this area. Some of the potential future directions include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of new derivatives of this compound with improved properties for specific applications.
3. Studies to investigate the potential use of this compound in combination with other drugs or compounds to enhance its efficacy.
4. Investigation of the potential use of this compound in the treatment of other diseases or conditions.
5. Studies to investigate the potential use of this compound in agriculture as an alternative to traditional pesticides.
In conclusion, 1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine is a promising compound with potential applications in various fields such as medicine, agriculture, and material science. Further research in this area is needed to fully understand the potential of this compound and to develop new derivatives with improved properties for specific applications.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine involves the reaction of 4-methoxyphenylpiperazine with 3-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting compound is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been shown to have insecticidal properties and has been studied as a potential alternative to traditional pesticides. In material science, this compound has been studied for its potential applications in organic electronics and as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-27-19-7-5-17(6-8-19)23-9-11-24(12-10-23)20(26)16-3-2-4-18(13-16)25-14-21-22-15-25/h2-8,13-15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPDAQKZWZRYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpropanamide](/img/structure/B5462942.png)
![N-{1-(hydroxymethyl)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxoethyl}acetamide](/img/structure/B5462949.png)
![(4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5462954.png)
![(3R*,3aR*,7aR*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5462956.png)
![3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5462957.png)
![4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5462972.png)
![1-amino-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5462980.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(5-methyl-3-pyridinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5462981.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5463001.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5463002.png)

![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5463030.png)
![4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5463034.png)
